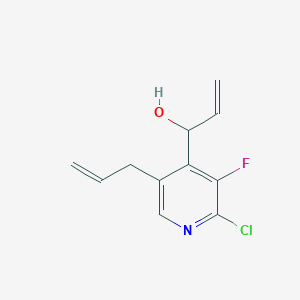

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C11H11ClFNO and a molecular weight of 227.66 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves multiple steps, starting with the preparation of fluoropyridine intermediates. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the allyl and prop-2-en-1-ol groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-3-fluoropyridin-2-ol: Shares similar structural features but lacks the allyl and prop-2-en-1-ol groups.

3,5-Dichloro-2,4,6-trifluoropyridine: Another fluoropyridine derivative with different substituents.

Uniqueness

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is unique due to the combination of its allyl, chloro, and fluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring with various substituents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClFNO, with a molecular weight of approximately 227.66 g/mol. The compound features an allyl group, a chlorine atom, and a fluorine atom attached to the pyridine ring, which may enhance its reactivity and selectivity towards biological targets .

Biological Activity

Research into the biological activity of this compound has identified several potential pharmacological effects:

1. Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM, indicating potential effectiveness against resistant strains such as MRSA .

2. Anticancer Potential

Preliminary investigations into the anticancer properties of similar pyridine derivatives indicate that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound remain to be fully elucidated but are likely linked to its ability to interact with cellular receptors or enzymes critical for tumor growth .

3. Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is likely due to its ability to bind to specific biological targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for pathogen survival or cancer cell proliferation.

Receptor Interaction: Interaction with cell surface receptors could modulate signaling pathways that regulate inflammation and cell growth.

Comparative Analysis

To better understand the potential of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-y)prop-enol, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity | MIC Values |

|---|---|---|---|

| Pyridine Derivative A | Chlorine and fluorine substitutions | Antimicrobial | 15.625 μM |

| Pyridine Derivative B | Allylic substitution | Anticancer | Variable |

| Pyridine Derivative C | Hydroxyl group addition | Anti-inflammatory | 62.5 μM |

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: A study on a related pyridine derivative demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 31 μM, showcasing its potential as a therapeutic agent for resistant infections .

Case Study 2: Another investigation revealed that a structurally analogous compound exhibited cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability by over 50% at concentrations below 100 μM .

Properties

Molecular Formula |

C11H11ClFNO |

|---|---|

Molecular Weight |

227.66 g/mol |

IUPAC Name |

1-(2-chloro-3-fluoro-5-prop-2-enylpyridin-4-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H11ClFNO/c1-3-5-7-6-14-11(12)10(13)9(7)8(15)4-2/h3-4,6,8,15H,1-2,5H2 |

InChI Key |

MNAJLZIGBBCQJN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CN=C(C(=C1C(C=C)O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.